

Chemical properties and structure of Metizoline hydrochloride

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Compound of Interest

Compound Name: Metizoline

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Metizoline Hydrochloride: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride is a sympathomimetic agent belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties and has been investigated for its utility as a nasal decongestant. This technical guide provides a detailed overview of the chemical properties, structure, and known signaling pathways of **Metizoline** hydrochloride. While comprehensive experimental data is not uniformly available in public literature, this document synthesizes the existing information to serve as a foundational resource for research and development professionals.

Chemical Structure and Properties

Metizoline hydrochloride is the hydrochloride salt of **Metizoline**. The core structure features a 2-substituted imidazoline ring linked to a 2-methylbenzo[b]thiophene moiety via a methylene bridge.

Table 1: Chemical Identifiers of **Metizoline** Hydrochloride

Identifier	Value
IUPAC Name	2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride
CAS Number	5090-37-9
Molecular Formula	C ₁₃ H ₁₅ ClN ₂ S
Molecular Weight	266.79 g/mol [1]
Canonical SMILES	<chem>CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl</chem>
InChI Key	FPTJVMYMFXHIFO-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Metizoline** Hydrochloride

Property	Value
Physical Description	Solid (Specific color and form not detailed in available literature)
Stereochemistry	Achiral [1]
pKa	Data not available in public literature.
Solubility	Data on solubility in water and various organic solvents is not specified in the available literature.
Melting Point	Data not available in public literature.

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for **Metizoline** hydrochloride are not readily available in the public domain. The following sections outline the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiophene ring, the methyl group protons, the methylene bridge protons, and the protons of the imidazoline ring. The exact chemical shifts and coupling constants are not documented in the searched literature.
- ^{13}C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 13 unique carbon atoms in the **Metizoline** structure. The chemical shifts would be influenced by the aromatic, heterocyclic, and aliphatic environments of the carbons. Specific peak assignments are not available in the public literature.

Infrared (IR) Spectroscopy

The IR spectrum of **Metizoline** hydrochloride would likely exhibit characteristic absorption bands for:

- N-H stretching from the imidazoline ring (as a hydrochloride salt, this may be broad).
- C-H stretching from the aromatic, aliphatic, and methyl groups.
- C=N stretching from the imidazoline ring.
- C=C stretching from the aromatic benzothiophene ring.
- C-S stretching from the thiophene moiety.

A specific, experimentally obtained IR spectrum with peak assignments is not available in the searched literature.

Mass Spectrometry (MS)

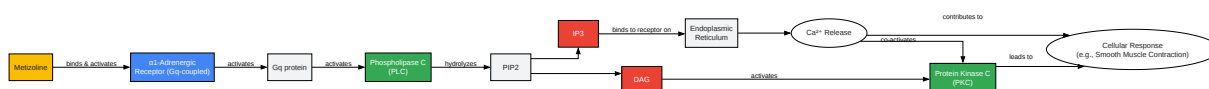
The mass spectrum of **Metizoline** hydrochloride would show the molecular ion peak for the free base (**Metizoline**) at m/z 230.33.^[2] Fragmentation patterns would likely involve cleavage of the methylene bridge, and fragmentation of the imidazoline and benzothiophene rings. A detailed experimental mass spectrum with fragmentation analysis is not publicly available.

Mechanism of Action: Alpha-Adrenergic Agonist

Metizoline is classified as an alpha-adrenergic agonist.[2] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Alpha-adrenergic receptors are divided into two main subtypes: $\alpha 1$ and $\alpha 2$, which trigger distinct signaling cascades upon activation. The specific affinity of **Metizoline** for $\alpha 1$ versus $\alpha 2$ receptors is not detailed in the available literature. Below are the canonical signaling pathways for both receptor subtypes.

$\alpha 1$ -Adrenergic Receptor Signaling Pathway

Activation of $\alpha 1$ -adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that primarily leads to an increase in intracellular calcium concentration.[3][4][5]

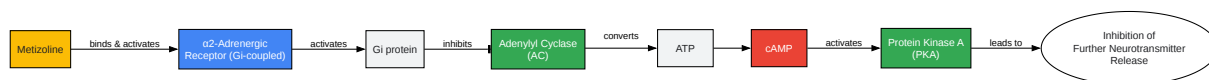


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Caption: $\alpha 1$ -Adrenergic Receptor Signaling Pathway.

$\alpha 2$ -Adrenergic Receptor Signaling Pathway

Activation of $\alpha 2$ -adrenergic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8]



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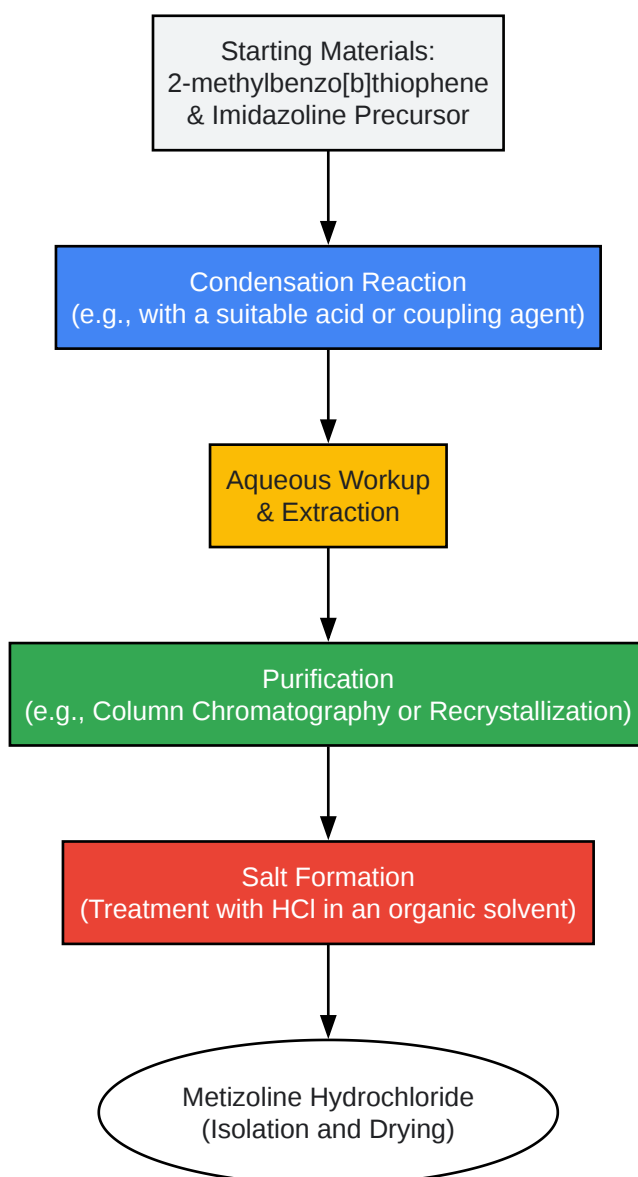
Caption: $\alpha 2$ -Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Metizoline** hydrochloride are not available in the public scientific literature. The following sections provide generalized procedures that would be applicable for the synthesis and characterization of this compound.

Synthesis of Metizoline Hydrochloride

A plausible synthetic route for **Metizoline** involves the condensation of a 2-methylbenzo[b]thiophene derivative with a suitable imidazoline precursor. A generalized workflow is presented below.



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Caption: Generalized Synthesis Workflow.

Note: This represents a hypothetical pathway. The actual synthesis would require optimization of reagents, solvents, temperature, and reaction times.

Spectroscopic Analysis Protocols

Standard analytical techniques would be employed for the structural confirmation of synthesized **Metizoline** hydrochloride.

- NMR Spectroscopy:
 - Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Integrate ¹H signals and assign chemical shifts based on known values for similar structural motifs.
- IR Spectroscopy:
 - Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
 - Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
- Acquire the mass spectrum in positive ion mode.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

Metizoline hydrochloride is an alpha-adrenergic agonist with a well-defined chemical structure. While its general mechanism of action through adrenergic signaling is understood, specific quantitative physicochemical and detailed spectroscopic data are not widely available in the public domain. This guide provides a consolidation of the known information and outlines standard experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the experimental properties of this compound to support its potential development and application.

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